({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene: is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromomethyl group and an ethylpentyl group are attached to the benzene ring through an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene typically involves the reaction of 3-(bromomethyl)-3-ethylpentanol with benzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ether linkage between the alcohol groups, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromomethyl group to a methyl group.
Substitution: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
Chemistry: In organic synthesis, ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules. It can be used to introduce functional groups into aromatic systems, facilitating the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable building block for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, depending on its derivatives and applications. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Bromomethyl methyl ether: A simpler compound with a similar bromomethyl group but lacking the ethylpentyl and benzene moieties.
Benzyl bromide: Contains a bromomethyl group attached directly to a benzene ring, without the ether linkage.
3-(Bromomethyl)pentane: Similar aliphatic structure but without the benzene ring.
Uniqueness: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene is unique due to its combination of aromatic and aliphatic structures, along with the presence of a bromomethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C15H23BrO |
---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
[3-(bromomethyl)-3-ethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
MQWKLRMQAUELBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.